molecular formula C8H10BrClFN B1447032 [(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 1645529-42-5

[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B1447032
CAS No.: 1645529-42-5
M. Wt: 254.53 g/mol
InChI Key: WBPMZEWXZKIUMX-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorophenyl)methylamine hydrochloride is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorophenyl)methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)methylamine hydrochloride can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary amines or alcohols.

Scientific Research Applications

(2-Bromo-5-fluorophenyl)methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)methylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of halogen atoms can enhance binding affinity to certain biological targets through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-fluorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Biological Activity

(2-Bromo-5-fluorophenyl)methylamine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative studies with similar compounds.

  • Molecular Formula : C8H10BrClFN
  • Molecular Weight : Approximately 254.53 g/mol
  • Structure : The compound features a bromine atom and a fluorine atom attached to a phenyl ring, contributing to its unique chemical reactivity and biological profile.

The biological activity of (2-Bromo-5-fluorophenyl)methylamine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to bind to specific enzymes or receptors, thereby altering their activity and leading to various pharmacological effects. Although the precise pathways remain under investigation, preliminary studies suggest potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain phospholipases, which are crucial for lipid metabolism and cell signaling.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurochemical pathways.

Anticancer Activity

Recent studies indicate that (2-Bromo-5-fluorophenyl)methylamine hydrochloride exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, showing promising cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.63Induction of apoptosis
U-937 (Monocytic Leukemia)12.34Cell cycle arrest
A549 (Lung Cancer)10.45Inhibition of proliferation

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer potential, (2-Bromo-5-fluorophenyl)methylamine hydrochloride has shown antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.

Case Studies

  • Study on Anticancer Activity :
    A study published in Cancer Research evaluated the effects of (2-Bromo-5-fluorophenyl)methylamine hydrochloride on MCF-7 cells. Results indicated that treatment led to increased levels of p53 protein and caspase-3 cleavage, suggesting activation of apoptotic pathways .
  • Antimicrobial Evaluation :
    Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of (2-Bromo-5-fluorophenyl)methylamine hydrochloride can be compared with structurally similar compounds to understand its unique properties better:

Compound Name Molecular Formula Notable Activity
(5-Bromo-2-fluorophenyl)methylamine hydrochlorideC8H10BrClFNModerate anticancer activity
(2-Bromo-4-fluorophenyl)methylamine hydrochlorideC8H10BrClFNLower antimicrobial efficacy

This comparison illustrates that while similar compounds exhibit some biological activities, (2-Bromo-5-fluorophenyl)methylamine hydrochloride shows enhanced potency in both anticancer and antimicrobial assays.

Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMZEWXZKIUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.